Molecular Weight and Heavy-Atom Advantage over 3,4-Dimethoxyphenyl Analog (Epirimil) for Crystallographic Phasing
The target compound possesses one bromine atom (atomic mass ~79.9 Da), yielding a molecular weight of 415.31 g/mol, compared to 382.44 g/mol for the 3,4-dimethoxyphenyl analog (Epirimil), which contains only C, H, N, O, and S [1]. The presence of bromine provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods that are unavailable with the lighter-atom dimethoxy analog [2]. This difference is critical for protein-ligand co-crystallography studies where phase determination is rate-limiting.
| Evidence Dimension | Molecular weight and heavy-atom content for crystallographic phasing |
|---|---|
| Target Compound Data | MW = 415.31 g/mol; 1 Br atom (anomalous scattering at Cu Kα and synchrotron wavelengths) |
| Comparator Or Baseline | Epirimil (CAS 1251616-35-9): MW = 382.44 g/mol; 0 heavy atoms beyond second-row elements |
| Quantified Difference | ΔMW = +32.87 g/mol; presence vs. absence of heavy atom for experimental phasing |
| Conditions | Calculated molecular weights from molecular formula; heavy-atom suitability assessed by standard crystallographic criteria |
Why This Matters
For structural biology groups conducting co-crystallography, the bromine atom enables experimental phasing that the dimethoxy analog cannot provide, directly affecting the feasibility of structure determination.
- [1] Kuujia.com. CAS No 1251626-25-1 – N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide. Product Datasheet (MW, formula, SMILES). URL: https://www.kuujia.com/cas-1251626-25-1.html View Source
- [2] Severina HI, Skupa OO, Voloshchuk NI, et al. Research Results in Pharmacology. 2020;6(2):27-41. Table 1 (Epirimil MW = 382.44 g/mol, molecular formula C20H20N4O3S). View Source
